molecular formula C13H24ClNO2 B13475287 Tert-butyl 7-azaspiro[3.5]nonane-2-carboxylate hydrochloride CAS No. 2866319-12-0

Tert-butyl 7-azaspiro[3.5]nonane-2-carboxylate hydrochloride

Cat. No.: B13475287
CAS No.: 2866319-12-0
M. Wt: 261.79 g/mol
InChI Key: QCCYTDYLOMKIKH-UHFFFAOYSA-N
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Description

Tert-butyl 7-azaspiro[3.5]nonane-2-carboxylate hydrochloride is a chemical compound with the molecular formula C12H23ClN2O2. It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-azaspiro[3.5]nonane-2-carboxylate hydrochloride typically involves the reaction of tert-butyl 7-azaspiro[3.5]nonane-2-carboxylate with hydrochloric acid. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the compound meets the required standards for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-azaspiro[3.5]nonane-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds and other derivatives.

Scientific Research Applications

Tert-butyl 7-azaspiro[3.5]nonane-2-carboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 7-azaspiro[3.5]nonane-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate
  • Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
  • Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate

Uniqueness

Tert-butyl 7-azaspiro[3.5]nonane-2-carboxylate hydrochloride is unique due to its specific spirocyclic structure and the presence of both tert-butyl and hydrochloride groups. This combination of features gives it distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

CAS No.

2866319-12-0

Molecular Formula

C13H24ClNO2

Molecular Weight

261.79 g/mol

IUPAC Name

tert-butyl 7-azaspiro[3.5]nonane-2-carboxylate;hydrochloride

InChI

InChI=1S/C13H23NO2.ClH/c1-12(2,3)16-11(15)10-8-13(9-10)4-6-14-7-5-13;/h10,14H,4-9H2,1-3H3;1H

InChI Key

QCCYTDYLOMKIKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CC2(C1)CCNCC2.Cl

Origin of Product

United States

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